

Dimetilan: A Historical and Technical Review of a Carbamate Insecticide

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Compound of Interest

Compound Name: *Dimetilan*

Cat. No.: *B166997*

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive historical and scientific overview of **Dimetilan**, a carbamate insecticide. Drawing from a range of historical and scientific sources, this document details its chemical properties, synthesis, mechanism of action, toxicological profile, and environmental fate. All quantitative data are presented in structured tables for comparative analysis. Detailed experimental methodologies for key studies are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

Dimetilan, chemically known as 1-(dimethylcarbamoyl)-5-methyl-1H-pyrazol-3-yl dimethylcarbamate, is a synthetic organic compound belonging to the carbamate class of insecticides.^{[1][2]} At room temperature, the pure compound is a colorless solid, while the technical product can appear as a yellow to reddish-brown solid.^[2] It was developed by Geigy and assigned the manufacturer's code G-22870.^[2] Historically, it was used to control insect pests on livestock, particularly houseflies.^[2] However, it is no longer commercially produced in the United States.^[2]

Property	Value	Reference
CAS Number	644-64-4	[2]
Molecular Formula	C ₁₀ H ₁₆ N ₄ O ₃	[2]
Molecular Weight	240.26 g/mol	[2]
Melting Point	68-71 °C (pure)	[2]
55-65 °C (technical)	[2]	
Boiling Point	200-210 °C at 13 mmHg	[2]
Solubility	Soluble in water, chloroform, DMF, ethanol, acetone, and xylene.	[2]
Stability	Hydrolyzed by acids and alkalis.	[2]

Synthesis

The synthesis of **Dimetilan**, as described in U.S. Patent 3,452,043, involves the reaction of 3-methyl-5-pyrazolone with dimethylcarbamoyl chloride.[2] While the full text of the patent detailing the precise experimental procedure is not readily available in public databases, a plausible synthetic protocol can be reconstructed based on the known reactants and general principles of organic chemistry.

Plausible Experimental Protocol for the Synthesis of Dimetilan

This reconstructed protocol is based on the reaction of a pyrazolone intermediate with a carbamoyl chloride, a common method for the synthesis of carbamate esters.

Materials:

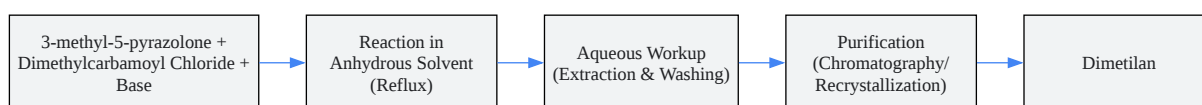
- 3-methyl-5-pyrazolone
- Dimethylcarbamoyl chloride

- Anhydrous aprotic solvent (e.g., toluene, tetrahydrofuran)
- A non-nucleophilic base (e.g., triethylamine, pyridine)
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle
- Equipment for extraction and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve 1.0 equivalent of 3-methyl-5-pyrazolone in an anhydrous aprotic solvent.
- Add 2.2 equivalents of a non-nucleophilic base to the reaction mixture and stir to ensure homogeneity.
- Slowly add 2.1 equivalents of dimethylcarbamoyl chloride to the stirring solution via the dropping funnel. An exothermic reaction may be observed.
- After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion of the reaction, cool the mixture to room temperature.
- Filter the reaction mixture to remove any precipitated salts.
- Wash the filtrate with water and brine in a separatory funnel to remove any remaining salts and water-soluble impurities.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

- Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure **Dimetilan**.
- Characterize the final product using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its identity and purity.



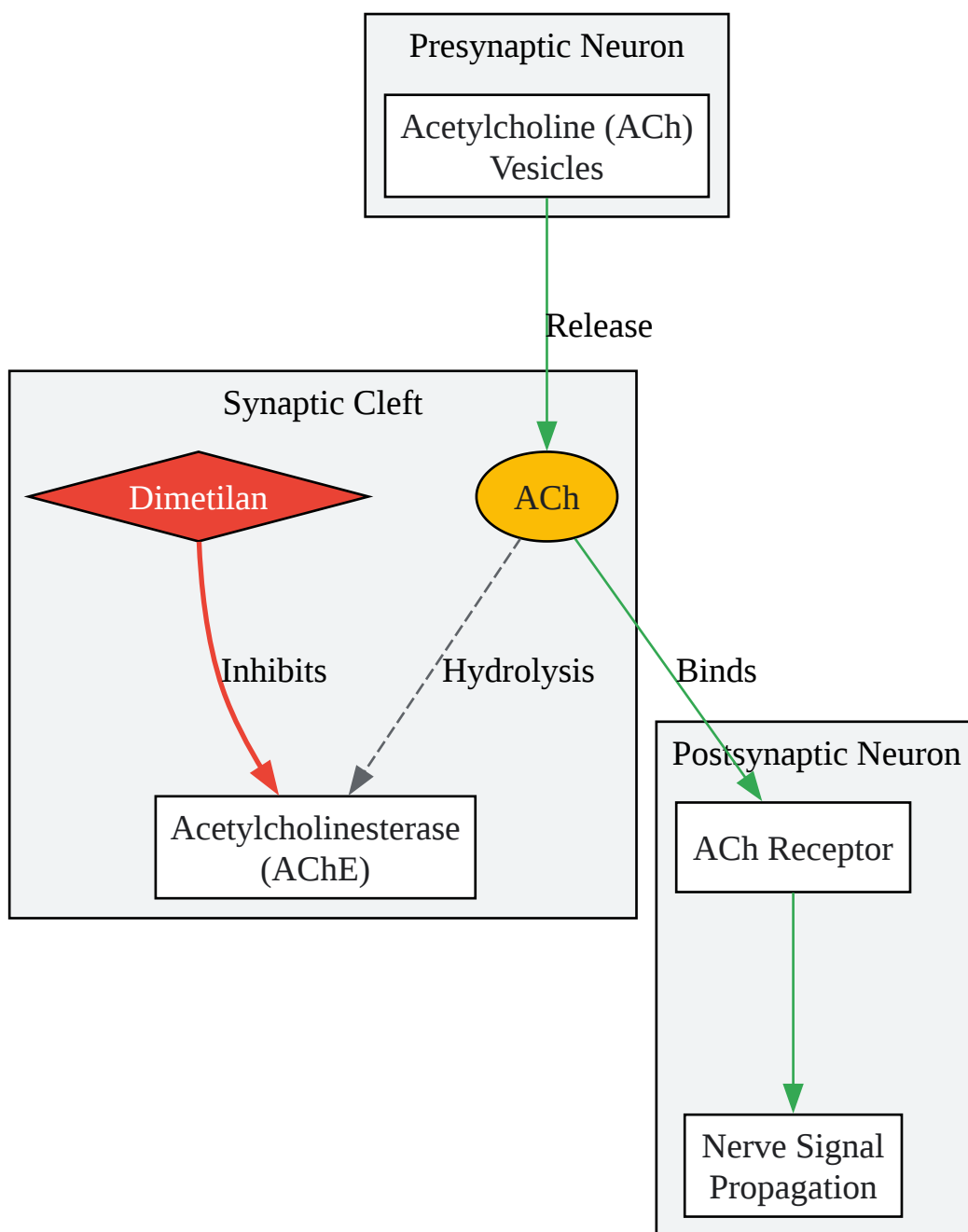
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A plausible workflow for the synthesis of **Dimetilan**.

Mechanism of Action: Cholinesterase Inhibition

Dimetilan, like other carbamate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[2] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[3] The breakdown of ACh terminates the nerve signal.

The inhibitory action of **Dimetilan** is a result of the carbamylation of the serine hydroxyl group at the active site of AChE.[3] This process is reversible, but the rate of decarbamylation is significantly slower than the hydrolysis of acetylcholine, leading to a temporary accumulation of ACh in the synapse.[3] This accumulation causes continuous stimulation of cholinergic receptors, resulting in hyperactivity of the nervous system, which can lead to paralysis and death in insects.[3]



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Mechanism of **Dimetilan** at a cholinergic synapse.

Toxicology

Dimetilan is classified as a highly toxic compound.[2] The primary route of exposure is through ingestion, inhalation, or dermal contact.[2]

Parameter	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	25 mg/kg	[2]
LD ₅₀	Rat	Dermal	600-700 mg/kg	[2]
Lethal Dose (estimated)	Cattle	Oral	5 mg/kg	[2]

Plausible Experimental Protocol for Acute Oral LD₅₀ Study in Rats

The following is a generalized protocol for an acute oral toxicity study based on the principles outlined in the now-deleted OECD Test Guideline 401.

Objective: To determine the median lethal dose (LD₅₀) of **Dimetilan** when administered orally to rats.

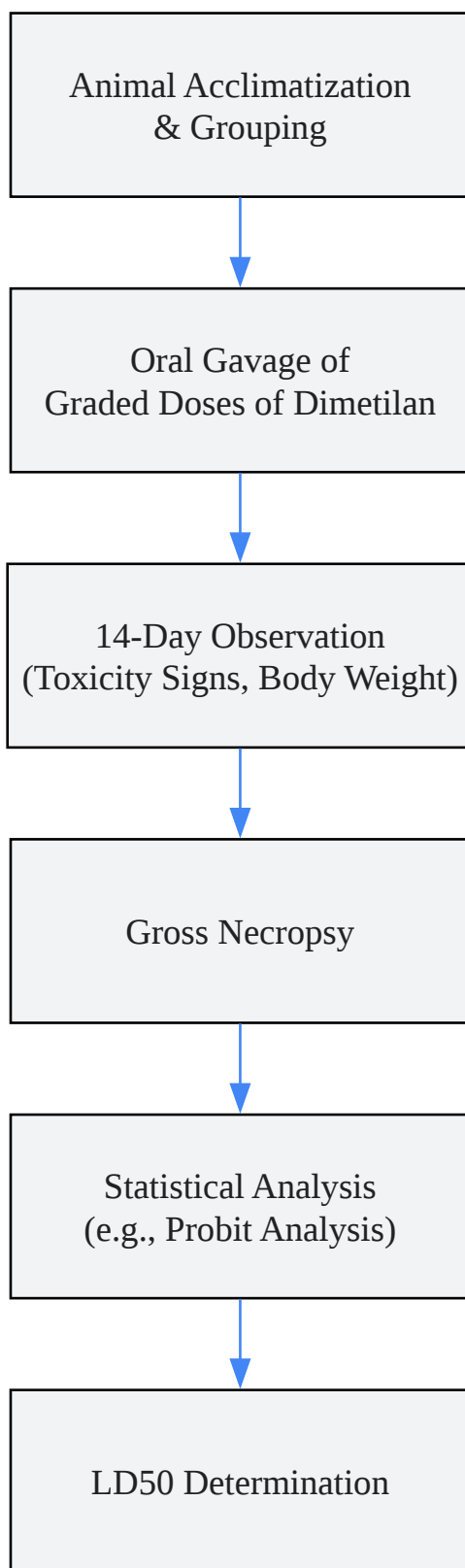
Materials:

- Test substance: **Dimetilan**
- Vehicle for administration (e.g., corn oil, water)
- Experimental animals: Young adult albino rats (e.g., Wistar or Sprague-Dawley strain), nulliparous and non-pregnant females are often preferred.
- Oral gavage needles
- Standard laboratory animal housing and care facilities
- Equipment for observation and necropsy

Procedure:

- Acclimatization: House the animals in standard laboratory conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to the study to allow for acclimatization. Provide standard rodent chow and water ad libitum.

- **Dose Preparation:** Prepare a series of graded doses of **Dimetilan** in the chosen vehicle. The dose range should be selected to produce a range of toxic effects, including mortality.
- **Animal Grouping:** Randomly assign animals to dose groups, with at least 5 animals per group. A control group receiving only the vehicle should also be included.
- **Fasting:** Fast the animals overnight prior to dosing, with continued access to water.
- **Dosing:** Administer a single dose of the prepared **Dimetilan** solution or suspension to each animal by oral gavage. The volume administered should be kept constant across all dose groups.
- **Observation:** Observe the animals for signs of toxicity immediately after dosing and periodically for the first 24 hours, and then daily for a total of 14 days. Observations should include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
- **Body Weight:** Record the body weight of each animal shortly before dosing and at least weekly thereafter.
- **Necropsy:** Perform a gross necropsy on all animals that die during the study and on all surviving animals at the end of the 14-day observation period.
- **Data Analysis:** Analyze the mortality data using a standard statistical method (e.g., probit analysis) to calculate the LD₅₀ value and its 95% confidence limits.



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A typical workflow for an acute oral LD₅₀ study.

Metabolism

The metabolism of **Dimetilan** has been studied in both mammals and insects. In rats, following oral administration of radiolabeled **Dimetilan**, approximately 13% of the radioactivity was recovered in the urine within 22 hours, and a portion was also converted to carbon dioxide, indicating some degradation of the carbamate structure.^[2]

In insects, N-methyl hydroxylation is considered a significant detoxification pathway.^[2] Studies in houseflies, American cockroaches, and German cockroaches have shown that **Dimetilan** is metabolized, with one of the metabolites identified as 2-n-methylcarbamoyl-3-methyl-5-pyrazolyl dimethylcarbamate.^[2]

Plausible Experimental Protocol for a Rat Metabolism Study

The following is a generalized protocol for an in vivo metabolism study in rats.

Objective: To investigate the absorption, distribution, metabolism, and excretion (ADME) of **Dimetilan** in rats.

Materials:

- Radiolabeled **Dimetilan** (e.g., ¹⁴C-labeled)
- Test animals: Male and female rats (e.g., Wistar strain)
- Metabolism cages for separate collection of urine and feces
- Equipment for oral or intravenous administration
- Analytical instruments for metabolite profiling (e.g., High-Performance Liquid Chromatography (HPLC) with radiochemical detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS))
- Scintillation counter for radioactivity measurement

Procedure:

- **Dose Administration:** Administer a single dose of radiolabeled **Dimetilan** to fasted rats, typically via oral gavage.
- **Sample Collection:** House the animals individually in metabolism cages. Collect urine and feces at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing. Blood samples may also be collected at various time points.
- **Radioactivity Measurement:** Determine the total radioactivity in each collected sample (urine, feces, blood) using a scintillation counter to assess the extent of absorption and the routes and rates of excretion.
- **Metabolite Profiling:** Pool urine samples from each time interval and analyze for metabolites using HPLC with radiochemical detection.
- **Metabolite Identification:** Isolate and identify the major metabolites using techniques such as LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
- **Tissue Distribution (Optional):** At the end of the study, sacrifice the animals and collect various tissues to determine the distribution of radioactivity.

Environmental Fate

The environmental fate of a pesticide determines its persistence, mobility, and potential for contamination of soil, water, and air. For carbamate insecticides like **Dimetilan**, key environmental processes include hydrolysis, photolysis, and microbial degradation in soil.

While specific quantitative data for the environmental fate of **Dimetilan** are not readily available in the reviewed literature, the general behavior of carbamate insecticides can be described.

- **Hydrolysis:** Carbamates are susceptible to hydrolysis, especially under alkaline conditions.^[4] The ester linkage is the primary site of cleavage.
- **Photolysis:** Photodegradation can occur when pesticides are exposed to sunlight.^[5] The rate and products of photolysis depend on the specific chemical structure and environmental conditions.

- **Soil Degradation:** Microbial degradation is a major pathway for the dissipation of carbamates in soil.[6] The rate of degradation is influenced by soil type, organic matter content, moisture, temperature, and the microbial population.

Plausible Experimental Protocol for Environmental Fate Studies

The following are generalized protocols for assessing the key environmental fate parameters of a pesticide.

A. Hydrolysis Study

Objective: To determine the rate of hydrolysis of **Dimetilan** at different pH values.

Procedure:

- Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
- Add a known concentration of **Dimetilan** to each buffer solution.
- Incubate the solutions in the dark at a constant temperature (e.g., 25 °C).
- Collect samples at various time intervals.
- Analyze the samples for the concentration of the parent compound using a suitable analytical method (e.g., HPLC).
- Calculate the hydrolysis half-life (DT_{50}) at each pH.

B. Photolysis Study

Objective: To determine the rate of photodegradation of **Dimetilan** in water and on soil.

Procedure:

- **Aqueous Photolysis:** Prepare an aqueous solution of **Dimetilan** and expose it to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a dark control sample.

- Soil Photolysis: Apply **Dimetilan** to a thin layer of soil and expose it to the simulated sunlight. Maintain a dark control.
- Collect samples at various time intervals from both the irradiated and dark control samples.
- Analyze the samples for the concentration of the parent compound.
- Calculate the photolysis half-life.

C. Soil Metabolism Study

Objective: To determine the rate and pathway of microbial degradation of **Dimetilan** in soil.

Procedure:

- Select one or more representative soil types.
- Treat the soil with a known concentration of **Dimetilan**.
- Incubate the soil samples under controlled aerobic or anaerobic conditions (e.g., constant temperature and moisture).
- Collect soil samples at various time intervals.
- Extract and analyze the samples for the parent compound and its major degradation products.
- Calculate the degradation half-life in soil.

Conclusion

Dimetilan is a historically significant carbamate insecticide with a well-defined mechanism of action as a cholinesterase inhibitor. Its high toxicity and the development of newer, safer alternatives have led to its discontinuation in many regions. This technical guide has provided a comprehensive overview of its chemical and physical properties, a plausible synthesis route, its mode of action, toxicological profile, and likely environmental fate, supported by generalized experimental protocols. The provided information serves as a valuable resource for researchers and professionals in the fields of toxicology, environmental science, and drug

development, offering insights into the characteristics of this class of insecticides. Further research to obtain the full experimental details from the original studies would provide an even more complete understanding of this compound.

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